molecular formula C18H18N2O3 B14427517 (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate CAS No. 79869-11-7

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate

Cat. No.: B14427517
CAS No.: 79869-11-7
M. Wt: 310.3 g/mol
InChI Key: KTXBVLPSLXIQLX-UHFFFAOYSA-N
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Description

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazolidinones, which are heterocyclic compounds containing a pyrazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate typically involves the reaction of 4-methyl-3-oxo-1-phenylpyrazolidine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
  • (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl propionate
  • (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl butyrate

Uniqueness

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

The compound (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate (CAS No. 79869-11-7) is a pyrazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of approximately 310.347 g/mol. The structure consists of a pyrazolidine ring with a methyl and phenyl substituent, as well as an ester functional group from benzoate.

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight310.347 g/mol
CAS Number79869-11-7

Antimicrobial Activity

Research indicates that pyrazolidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of pyrazolidine derivatives is often attributed to their ability to interact with specific enzymes or cellular receptors. For instance, they may inhibit enzymes involved in inflammatory pathways or act as competitive inhibitors for certain metabolic processes. This could position this compound as a candidate for further pharmacological exploration in anti-inflammatory or anticancer therapies .

Study 1: Antimicrobial Screening

A recent study screened various pyrazolidine derivatives against common pathogens. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the need for further investigation into this compound's antimicrobial efficacy .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies focusing on related pyrazolidine compounds demonstrated cytotoxic effects against HL-60 cells, with IC50 values indicating potent activity at low concentrations. These findings suggest that this compound could potentially exhibit similar cytotoxicity, warranting further research into its therapeutic applications in oncology .

Properties

CAS No.

79869-11-7

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate

InChI

InChI=1S/C18H18N2O3/c1-18(13-23-16(21)14-8-4-2-5-9-14)12-20(19-17(18)22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)

InChI Key

KTXBVLPSLXIQLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(NC1=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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